molecular formula C11H9F3INO2 B1419928 N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide CAS No. 935292-71-0

N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B1419928
CAS No.: 935292-71-0
M. Wt: 371.09 g/mol
InChI Key: OOZFPBKVWOWDSA-UHFFFAOYSA-N
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Description

N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of an iodine atom, a trifluoroacetamide group, and an acetyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Trifluoroacetamide Formation: The trifluoroacetamide group can be introduced by reacting the intermediate compound with trifluoroacetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Deiodinated compounds or hydrogenated derivatives.

    Substitution: Azides, thiols, or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Probes: Utilized in the development of probes for studying biological processes.

Medicine:

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Materials Science: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, while the iodine atom can facilitate interactions with biological molecules through halogen bonding.

Comparison with Similar Compounds

  • N-(2-Acetyl-4-bromo-6-methylphenyl)-2,2,2-trifluoroacetamide
  • N-(2-Acetyl-4-chloro-6-methylphenyl)-2,2,2-trifluoroacetamide
  • N-(2-Acetyl-4-fluoro-6-methylphenyl)-2,2,2-trifluoroacetamide

Comparison:

  • Halogen Atom: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the compound’s reactivity and interactions. Iodine, being larger and more polarizable, can form stronger halogen bonds compared to other halogens.
  • Chemical Properties: The trifluoroacetamide group imparts similar properties across these compounds, but the specific halogen can influence solubility, stability, and biological activity.

N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide stands out due to the unique properties conferred by the iodine atom, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3INO2/c1-5-3-7(15)4-8(6(2)17)9(5)16-10(18)11(12,13)14/h3-4H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZFPBKVWOWDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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